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Compound of Interest

Compound Name: Hexafluorobenzene

Cat. No.: B1203771

A detailed comparison of the intermolecular interactions of hexafluorobenzene and benzene
reveals significant differences in their electrostatic properties and solid-state packing, primarily
driven by the reversal of their quadrupole moments. While both are nonpolar aromatic
compounds, the perfluorination of the benzene ring fundamentally alters the nature of its close-
range interactions. This guide provides a comparative analysis of their intermolecular forces,
supported by experimental data and computational studies, for researchers, scientists, and
drug development professionals.

Key Differences in Intermolecular Interactions

The primary distinction between benzene and hexafluorobenzene lies in their quadrupole
moments. Benzene possesses a negative quadrupole moment, meaning it has an electron-rich
Ti-system and electron-deficient C-H bonds at its periphery. Conversely, the strong electron-
withdrawing nature of fluorine atoms in hexafluorobenzene results in a positive quadrupole
moment, with an electron-deficient center and an electron-rich periphery.[1][2] This opposition
in electrostatic potential leads to a strong, favorable interaction between the two molecules,
often described as a donor-acceptor relationship.[3]

In contrast, the interaction between two benzene molecules is characterized by a balance
between attractive dispersion forces and repulsive electrostatic interactions between their
electron-rich centers. This leads to a preference for T-shaped or parallel-displaced
arrangements over a face-to-face sandwich configuration.[4][5]
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Comparative Physical and Interaction Data

The differing intermolecular forces are reflected in the physical properties and interaction

energies of benzene and hexafluorobenzene, as summarized in the tables below.

Property Benzene Hexafluorobenzene
Molecular Formula CeHs CeFs

Molar Mass 78.11 g/mol 186.05 g/mol

Melting Point 5.5 °C (278.65 K)[6] 5.1 °C (278.25 K)[7]
Boiling Point 80.1 °C (353.25 K)[6] 80.2 °C (353.35 K)[7]
Enthalpy of Vaporization 33.9 kJ/mol at 298.15 K[8] 35.5 kJ/mol at 298.15 K[9]

Enthalpy of Sublimation

44.3 kd/mol at 278.7 K[8]

46.9 kd/mol at 278.3 K[10]

Quadrupole Moment (©)

-29.0 x 1040 C-m?[1]

+31.7 x 10~%° C-m?[1]

Interaction Type

Preferred Geometry

Interaction Energy

(kcal/mol)
Benzene - Benzene T-shaped -2.84[4]
Parallel-displaced -2.79[4]
Benzene - Hexafluorobenzene  Slipped-parallel -5.38[11][12]

Sandwich

-5.07[11][12]

T-shaped

-1.74 1 -0.88[11][12]

Visualization of Intermolecular Interactions

The following diagrams illustrate the key concepts discussed above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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